Methyl 2-{[(2-cyclopropylphenyl)carbamothioyl]amino}benzoate
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Overview
Description
Methyl 2-{[(2-cyclopropylphenyl)carbamothioyl]amino}benzoate is an organic compound with the molecular formula C19H18N2O2S It is a complex molecule that features a benzoate ester linked to a cyclopropylphenyl group through a carbamothioyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[(2-cyclopropylphenyl)carbamothioyl]amino}benzoate typically involves multiple steps. One common method starts with the preparation of the intermediate 2-cyclopropylphenyl isothiocyanate. This intermediate is then reacted with methyl 2-aminobenzoate under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(2-cyclopropylphenyl)carbamothioyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to convert the compound into its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine sites, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions often conducted in polar solvents like dimethylformamide or acetonitrile.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 2-{[(2-cyclopropylphenyl)carbamothioyl]amino}benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-{[(2-cyclopropylphenyl)carbamothioyl]amino}benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-{[(2-pyridinylcarbonyl)amino]benzoate: Similar structure but with a pyridinyl group instead of a cyclopropylphenyl group.
Methyl 2-{[(2-cyclopropylcarbonyl)carbamothioyl]amino}benzoate: Similar but with a cyclopropylcarbonyl group.
Uniqueness
Methyl 2-{[(2-cyclopropylphenyl)carbamothioyl]amino}benzoate is unique due to its specific structural features, such as the cyclopropylphenyl group, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
methyl 2-[(2-cyclopropylphenyl)carbamothioylamino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c1-22-17(21)14-7-3-5-9-16(14)20-18(23)19-15-8-4-2-6-13(15)12-10-11-12/h2-9,12H,10-11H2,1H3,(H2,19,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBOIKSXVLAZNJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=S)NC2=CC=CC=C2C3CC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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